Bempedoic Acid acts by increasing LDL receptor activity in the liver, thereby promoting LDL- cholesterol (bad cholesterol) clearance from the bloodstream. This mechanism has led researchers to investigate its potential for managing cardiovascular diseases. Studies suggest that Bempedoic Acid may be effective in lowering LDL-C levels in patients with high cholesterol who are inadequately controlled by statins, the current gold standard for cholesterol management [1].
[1] Background. (n.d.). Retrieved from GLPBio:
Ongoing research is exploring the potential benefits of Bempedoic Acid in reducing cardiovascular events and mortality in high-risk patients.
Beyond cardiovascular disease, Bempedoic Acid is being investigated for its possible role in managing other conditions:
This refers to a group of disorders characterized by abnormal levels of blood fats, including cholesterol and triglycerides. Bempedoic Acid's cholesterol-lowering properties might be beneficial for managing dyslipidemias.
These are conditions where there are abnormal levels of proteins in the blood. The potential link between Bempedoic Acid and dysproteinemias is not fully understood, but research is ongoing.
Some studies suggest Bempedoic Acid might influence glucose metabolism, potentially impacting conditions like diabetes. However, more research is needed to understand this connection.
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound with the molecular formula and a molecular weight of approximately 342.47 g/mol. This compound is characterized by its unique structure, which includes multiple methyl groups and a ketone functional group, contributing to its distinct chemical properties. It appears as a white to off-white solid with a melting point of 82-83 °C and a predicted boiling point of 524 °C . The compound is stable under standard conditions but should be stored at low temperatures (around -20 °C) to maintain its integrity .
The chemical reactivity of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid is primarily influenced by its functional groups. As a dicarboxylic acid derivative, it can undergo various reactions typical for carboxylic acids, such as:
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
Research indicates that 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid has potential biological activities, particularly in the context of metabolic disorders. It has been studied for its role in:
The synthesis of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid typically involves multi-step organic reactions. A common synthetic route includes:
Specific methodologies can vary based on the desired purity and yield requirements.
The applications of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid are diverse:
Interaction studies involving 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid have shown its potential as an inhibitor in metabolic pathways. It interacts with enzymes involved in lipid metabolism and glucose homeostasis. Research suggests that it may modulate pathways related to cholesterol synthesis and degradation . These interactions are critical for understanding its therapeutic potential and mechanisms of action.
Several compounds share structural similarities with 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2-Dimethylpentanedioic acid | Simpler structure; fewer methyl groups | |
Bempedoic Acid | Similar metabolic effects; used for cholesterol management | |
2-Hydroxy-4-methylpentanoic acid | Shorter carbon chain; different biological properties |
What sets 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid apart from these compounds is its specific arrangement of functional groups and the presence of multiple methyl substituents that enhance its lipophilicity and biological activity. This unique structure contributes to its potential efficacy in treating metabolic disorders compared to other similar compounds.
The systematic modification of long-chain hydrocarbons has been a cornerstone in the search for novel lipid-lowering agents. Early research focused on altering the carbon backbone and functional groups of fatty acid derivatives to enhance their ability to modulate lipid metabolism. Pentadecanedioic acid, a 15-carbon dicarboxylic acid, emerged as a promising scaffold due to its structural flexibility and capacity to interact with enzymatic targets involved in cholesterol biosynthesis.
In the early 2000s, researchers identified that introducing methyl groups at specific positions along the pentadecanedioic acid chain could improve metabolic stability and target specificity. For example, the addition of methyl groups at the 2nd and 14th positions (2,2,14,14-tetramethyl substitution) was found to reduce β-oxidation, thereby extending the compound’s half-life in vivo. These modifications laid the groundwork for developing derivatives with enhanced pharmacological profiles.
Modification | Effect on Pharmacokinetics | Target Enzyme |
---|---|---|
2,2,14,14-Tetramethyl | Reduced β-oxidation; increased stability | Adenosine triphosphate-citrate lyase |
8-Oxo substitution | Altered redox reactivity | Hepatic oxidoreductases |
8-Hydroxy substitution | Prodrug activation | SLC27A2 transporter |
Adenosine triphosphate-citrate lyase, a key enzyme in the cholesterol biosynthesis pathway, converts citrate to acetyl-CoA, a precursor for both fatty acid and cholesterol synthesis. Inhibiting this enzyme represented a novel therapeutic strategy distinct from statins, which target 3-hydroxy-3-methylglutaryl-CoA reductase. The oxo compound and its derivatives were among the first molecules explored for this purpose due to their ability to mimic the enzyme’s natural substrates while resisting metabolic degradation.
Preclinical studies demonstrated that 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid reduced hepatic cholesterol synthesis by 40–60% in animal models, with minimal off-target effects compared to earlier lipid-lowering agents. This specificity stemmed from its unique interaction with the enzyme’s active site, where the oxo group at position 8 formed hydrogen bonds with critical catalytic residues.